molecular formula C12H15NO2 B13305435 5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid

5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid

Katalognummer: B13305435
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: FCOJNQLOATUMLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylic acid is a complex organic compound with the molecular formula C12H15NO2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylic acid typically involves multi-step organic reactions. One efficient method involves the use of cycloheptanone as a starting material, which undergoes a series of reactions including condensation, cyclization, and amination . The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where the reaction conditions are optimized for large-scale production. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification methods to ensure the quality and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: DBU, palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylic acid lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C12H15NO2

Molekulargewicht

205.25 g/mol

IUPAC-Name

5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid

InChI

InChI=1S/C12H15NO2/c13-11-9-6-2-1-4-8(9)5-3-7-10(11)12(14)15/h1-2,4,6,10-11H,3,5,7,13H2,(H,14,15)

InChI-Schlüssel

FCOJNQLOATUMLH-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(C2=CC=CC=C2C1)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.